N-[1-(2,5-dimethoxyphenyl)ethyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Attachment of the 2,5-dimethoxyphenyl group: This step involves the alkylation of the pyrazole ring with a suitable 2,5-dimethoxyphenyl ethyl halide in the presence of a base such as potassium carbonate.
Formation of the propanamide group: The final step involves the reaction of the intermediate with acryloyl chloride or a similar reagent to form the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Biology: The compound is used in biological assays to study its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one
Uniqueness
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide is unique due to its specific structural features, such as the presence of the 2,5-dimethoxyphenyl group and the propanamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H23N3O3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-(3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C17H23N3O3/c1-12-7-9-20(19-12)10-8-17(21)18-13(2)15-11-14(22-3)5-6-16(15)23-4/h5-7,9,11,13H,8,10H2,1-4H3,(H,18,21) |
InChI Key |
SZCKTUHKCWJYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)NC(C)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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